molecular formula C16H24N2OS B1620797 N-[(Dibutylamino)thioxomethyl]-benzamide CAS No. 68141-55-9

N-[(Dibutylamino)thioxomethyl]-benzamide

Cat. No.: B1620797
CAS No.: 68141-55-9
M. Wt: 292.4 g/mol
InChI Key: CRZCQVXNPTXOMF-UHFFFAOYSA-N
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Description

N-[(Dibutylamino)thioxomethyl]-benzamide is a benzamide derivative featuring a thiourea (carbamothioyl) group substituted with a dibutylamine moiety.

Properties

IUPAC Name

N-(dibutylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZCQVXNPTXOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376208
Record name N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68141-55-9
Record name N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(Dibutylamino)thioxomethyl]-benzamide typically involves the reaction of benzoyl chloride with N,N-dibutylthiourea. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Benzoyl chloride reacts with N,N-dibutylthiourea.

    Step 2: The reaction mixture is stirred under basic conditions.

    Step 3: The product, this compound, is isolated and purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-[(Dibutylamino)thioxomethyl]-benzamide can undergo various chemical reactions, including:

    Oxidation: The thioxomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[(Dibutylamino)thioxomethyl]-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N-[(Dibutylamino)thioxomethyl]-benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The dibutylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and reported properties:

Compound Name Substituents/Modifications Key Properties/Applications References
N-[(Dibutylamino)thioxomethyl]-benzamide Dibutylamino-thiocarbonyl group Potential bioactivity (inferred from analogues)
N-[(Cyclohexylamino)thioxomethyl]-benzamide Cyclohexylamino-thiocarbonyl group Regulated for industrial/consumer uses
N-[(Dihexylamino)thioxomethyl]-benzamide Dihexylamino-thiocarbonyl group Commercial availability; supplier data
N-[(Arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide Aryl group + dichlorobenzo[b]thiophene core Broad-spectrum antimicrobial activity
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide 4-Hydroxyphenyl group Antioxidant (% inhibition: 86.6)
Nitazoxanide 5-Nitrothiazole + acetyloxy group Antiparasitic drug
N-[2-(3-Chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide Azetidinone (β-lactam) core Anticancer activity (MCF7 cell lines)

Key Comparative Insights

Bioactivity Profiles
  • Antimicrobial Activity: N-[(Arylamino)thioxomethyl]-3,5-dichlorobenzo[b]thiophene-2-carboxamide exhibits activity against E. coli, S. aureus, and A. niger . Azetidinone-containing benzamides (e.g., compound 17 in ) show moderate anticancer activity against breast cancer cells.
  • Antioxidant Activity :
    • Hydroxyl and methoxy substituents on the phenyl ring (e.g., compound A8 and H10 in ) enhance antioxidant efficacy, achieving >85% inhibition.
Structural Influence on Properties
  • Alkyl Chain Length :
    • Dibutyl/dihexyl groups in thiourea derivatives (e.g., ) affect solubility and industrial applicability. Longer alkyl chains (dihexyl) may reduce water solubility but improve lipid membrane penetration.
  • Electron-Withdrawing Groups :
    • Nitro groups (e.g., in Nitazoxanide ) enhance antiparasitic activity, while chloro substituents (e.g., dichlorobenzo[b]thiophene ) improve antimicrobial potency.

Industrial and Regulatory Considerations

  • N-[(Dihexylamino)thioxomethyl]-benzamide is commercially available, with suppliers emphasizing its use in specialty chemical synthesis .

Pharmacological Potential

  • Antiparasitic Activity : Nitazoxanide’s success underscores the therapeutic relevance of nitro-thiazole-functionalized benzamides .
  • Anticancer Applications: Azetidinone-benzamide hybrids demonstrate the importance of β-lactam cores in targeting cancer cells .

Biological Activity

N-[(Dibutylamino)thioxomethyl]-benzamide, a compound with the molecular formula C16_{16}H24_{24}N2_2OS, has garnered interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.

  • Molecular Formula : C16_{16}H24_{24}N2_2OS
  • CAS Number : 68141-55-9
  • Molecular Weight : 296.44 g/mol

This compound exhibits its biological activity primarily through the inhibition of specific cellular pathways. Research indicates that it may interact with various molecular targets, particularly those involved in cell division and proliferation.

Targeting FtsZ Protein

One significant area of research involves the compound's interaction with the FtsZ protein , a crucial component in bacterial cell division. Inhibition of FtsZ can lead to bacteriostatic or bactericidal effects, making it a potential candidate for antibiotic development. A study highlighted that benzamide derivatives, including this compound, demonstrated comparable inhibitory activities against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria by targeting the FtsZ protein .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Inhibits bacterial growth by targeting FtsZ protein .
Anticancer Potential Exhibits growth inhibition in certain cancer cell lines (details pending further studies) .
Cell Proliferation Inhibition Affects pathways related to cell cycle progression, potentially inducing G0/G1 phase arrest .

Case Studies and Research Findings

Research has indicated various applications for this compound. Here are some notable findings:

  • Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits bacterial strains by disrupting their division process. The specific binding sites on the FtsZ protein allow for targeted action, which is crucial for developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it was observed to downregulate specific signaling pathways associated with cell growth in leukemia cell lines . Further research is needed to elucidate its full potential in oncology.
  • Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for determining its therapeutic viability. Studies are ongoing to assess its bioavailability and metabolic stability in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.